molecular formula C10H5ClN2S B371089 4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine CAS No. 36822-09-0

4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine

Cat. No. B371089
CAS RN: 36822-09-0
M. Wt: 220.68g/mol
InChI Key: GRJAFENSUSLYET-UHFFFAOYSA-N
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Description

“4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine” is a chemical compound that belongs to the class of thienopyrimidines . Thienopyrimidines are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities .


Synthesis Analysis

The synthesis of thienopyrimidine derivatives involves different methods . The exact synthesis process for “4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine” is not specified in the available resources.


Physical And Chemical Properties Analysis

The boiling point of “4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine” is predicted to be 389.6±22.0 °C, and its density is predicted to be 1.516±0.06 g/cm3 .

Scientific Research Applications

Anticancer Activity

Thienopyrimidine derivatives, including 4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine , have been studied for their potential as anticancer agents. They have shown activity against various human cancer cell lines, such as HepG-2 (liver cancer) and MCF-7 (breast cancer) cells . The structural motif of thienopyrimidine is significant in the design of compounds with antitumor properties.

Antimicrobial Properties

Compounds with a thiophene nucleus, like 4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine , exhibit antimicrobial activities . This makes them valuable in the development of new antibiotics and antiseptics, addressing the growing concern of antibiotic resistance.

Anti-Inflammatory and Analgesic Effects

Thiophene derivatives are known to possess anti-inflammatory and analgesic properties . This suggests that 4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine could be a key ingredient in the development of new pain relief and anti-inflammatory medications.

Kinase Inhibition

Kinases are enzymes that play a crucial role in signal transduction and cell regulation. Thienopyrimidine derivatives have been identified as potent kinase inhibitors , which could lead to the development of new treatments for diseases caused by dysregulated kinase activity, such as cancer.

Material Science Applications

Beyond medicinal chemistry, thiophene derivatives are used in material science, for instance, in the fabrication of light-emitting diodes (LEDs) . The electronic properties of 4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine could be explored for use in electronic devices.

Corrosion Inhibition

In the field of industrial chemistry, thiophene derivatives serve as corrosion inhibitors for metals . This application is crucial for extending the life of metal structures and components, reducing maintenance costs and preventing failures.

Estrogen Receptor Modulation

Some thiophene derivatives act as modulators of estrogen receptors , which are important targets in hormone-related diseases. 4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine could contribute to the development of drugs for conditions like breast cancer and osteoporosis.

Antiviral and Antifungal Applications

Thienopyrimidine nucleosides, related to 4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine , are regarded as potential antiviral and antifungal agents . This opens up possibilities for new treatments for viral infections and fungal diseases.

Mechanism of Action

Target of Action

4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine is a structural analog of purines and has been shown to have significant pharmacological properties . It has been used in the development of novel human immunodeficiency virus-1 (HIV-1) non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Mode of Action

The compound interacts with the non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 reverse transcriptase enzyme . This interaction inhibits the function of the enzyme, thereby preventing the replication of the virus.

Biochemical Pathways

The inhibition of the reverse transcriptase enzyme disrupts the life cycle of the HIV-1 virus. The virus is unable to replicate its genetic material, which prevents it from producing new virus particles . This disruption of the viral life cycle can help to control the spread of the virus in the body.

Pharmacokinetics

Similar compounds have been shown to have drug-like properties with very low toxic effects

Result of Action

The primary result of the action of 4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine is the inhibition of HIV-1 replication. By inhibiting the reverse transcriptase enzyme, the compound prevents the virus from replicating its genetic material. This can help to control the spread of the virus in the body and reduce the viral load .

Action Environment

The action of 4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine can be influenced by various environmental factors. For example, the efficiency of the compound can be affected by pH, temperature, and the presence of other substances

Future Directions

Thienopyrimidine derivatives, including “4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine”, hold a unique place in medicinal chemistry. They are structural analogs of purines and have various biological activities. They are one of the most frequently used chemical scaffolds in drug development . Therefore, they may serve as models for the development of new drugs, including anticancer agents .

properties

IUPAC Name

4-chloro-[1]benzothiolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2S/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJAFENSUSLYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201279098
Record name 4-Chloro[1]benzothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36822-09-0
Record name 4-Chloro[1]benzothieno[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36822-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro[1]benzothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one (10.78 g, 26.7 mmol) was treated with pyridine (2.68 mL, 33.3 mmol) and phosphoryl trichloride (53.4 mL, 573 mmol), then heated to reflux at 110° C. for 1 hr. Excess POC3 was removed and cautiously quenched with ice water in an ice bath. The pH was adjusted to ˜5 with ammonium hydroxide. Solid was collected by filtration washed with water. The solid was dried to give 4-chlorobenzo[4,5]thieno[3,2-d]pyrimidine (10 g, 85% yield).
Quantity
10.78 g
Type
reactant
Reaction Step One
Quantity
2.68 mL
Type
reactant
Reaction Step One
Quantity
53.4 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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